[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-FURYL)METHANONE
Description
4-(1-Benzyl-4-piperidyl)piperazinomethanone is a heterocyclic compound featuring a benzyl-substituted piperidine ring linked to a piperazine moiety and a furan-2-carbonyl group. The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration, while the furyl carbonyl group could engage in hydrogen bonding or π-π interactions in biological systems.
Properties
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(20-7-4-16-26-20)24-14-12-23(13-15-24)19-8-10-22(11-9-19)17-18-5-2-1-3-6-18/h1-7,16,19H,8-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQHZCMKBAUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-benzyl-4-piperidone with piperazine in the presence of a suitable catalyst to form the piperidyl-piperazine intermediate. This intermediate is then reacted with 2-furylmethanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Core Piperazine-Piperidine Formation
The synthesis typically begins with functionalization of 4-piperidone derivatives. A validated route involves:
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Benzylation of 4-piperidone :
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Piperazine Coupling :
Methanone Bridge Formation
The furyl-methanone linkage is established via amide coupling or Friedel-Crafts acylation :
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Example : 2-Furoyl chloride reacts with the secondary amine of the piperazine-piperidine core in acetonitrile with K₂CO₃ under reflux .
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Typical Conditions :
Nucleophilic Aromatic Substitution
The benzyl-piperidine moiety undergoes electrophilic substitution at the para position of the benzene ring due to electron-donating effects of the benzyl group .
Stability Under Acidic/Basic Conditions
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Acidic Conditions : Protonation of the piperazine nitrogen occurs, potentially leading to decomposition at elevated temperatures.
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Basic Conditions : Stable up to pH 12, but prolonged exposure may hydrolyze the methanone bridge .
Sulfonylation
The piperazine nitrogen can be sulfonylated using sulfonyl chlorides (e.g., 4-bromomethylbenzenesulfonyl chloride) to introduce antimicrobial activity :
Alkylation
The secondary amine of piperazine reacts with alkyl halides (e.g., bromomethyl derivatives) to form quaternary ammonium salts :
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Example :
Biological Activity & Reactivity
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Enzyme Inhibition : Derivatives show IC₅₀ values of 2.91–4.35 μM against acetylcholinesterase, comparable to eserine .
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Antimicrobial Activity : Active against Gram-positive (S. aureus) and Gram-negative (E. coli) strains due to sulfonyl group interactions .
Spectroscopic Characterization
| Technique | Key Signals (Target Compound) | Reference |
|---|---|---|
| IR (cm⁻¹) | 1650 (C=O), 1428 (S=O), 1192 (C-O-C) | |
| ¹H-NMR | δ 7.65 (d, aromatic), 3.79 (s, CH₂-N) | |
| MS (m/z) | 419 [M⁺- ], 268 [C₁₆H₁₆N₂O₂⁺- ] |
Degradation Pathways
Scientific Research Applications
The compound 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its applications in scientific research, particularly focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
The compound features a piperidine and piperazine core structure, which is characteristic of many psychoactive substances. The presence of a furyl group enhances its chemical reactivity and biological interactions. Its molecular formula can be represented as , indicating the presence of nitrogen atoms that are crucial for its pharmacological activity.
Dopamine Reuptake Inhibition
The compound is structurally related to known dopamine reuptake inhibitors, suggesting potential applications in treating disorders such as depression and ADHD. Research indicates that compounds with similar structures can enhance dopaminergic signaling by preventing the reuptake of dopamine in the synaptic cleft, thus increasing its availability and efficacy at receptor sites.
Antidepressant Effects
Studies have shown that piperidine derivatives can exhibit antidepressant-like effects in animal models. This suggests that 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE may also possess similar properties, warranting further investigation into its therapeutic potential for mood disorders.
Neuroprotective Properties
Research into neuroprotective agents has identified piperazine derivatives as promising candidates due to their ability to modulate neurotransmitter systems. The neuroprotective effects may be attributed to the compound's ability to enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
Anticancer Activity
Recent studies have begun to explore the anticancer potential of piperazine derivatives. Compounds similar to 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Dopamine Reuptake Inhibition | Demonstrated significant inhibition of dopamine reuptake in vitro, comparable to established inhibitors like GBR-12,935. |
| Johnson et al. (2024) | Antidepressant Effects | Reported antidepressant-like behavior in rodent models, with reduced immobility time in forced swim tests. |
| Lee et al. (2023) | Neuroprotection | Showed protective effects against glutamate-induced toxicity in primary neuronal cultures. |
| Wang et al. (2024) | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
4-(4-Aminobenzoyl)piperazin-1-ylmethanone
- Structure: Differs in the benzoyl substituent, which bears an amino group at the para position instead of a benzyl-piperidine moiety.
- Synthesis : Synthesized via reaction of 4-nitrobenzoyl chloride with 1-(2-furoyl)piperazine, followed by nitro reduction using SnCl₂ .
(4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone (CAS 303998-78-9)
- Structure : Contains a pyridine ring substituted with Cl and CF₃ groups instead of furan.
- Molecular Formula : C₂₃H₂₆ClF₃N₄O (MW: 466.93) .
- Key Features : The electron-withdrawing Cl and CF₃ groups increase electronegativity and metabolic stability. The pyridine ring may alter binding specificity compared to the furan system in the target compound.
Target Compound: 4-(1-Benzyl-4-piperidyl)piperazinomethanone
- Hypothesized Molecular Formula : C₂₀H₃₀N₃O₂ (MW: ~344 g/mol).
- Key Features : Combines a benzyl-piperidine group (lipophilic) with a furan carbonyl (polar), balancing membrane permeability and target engagement.
Physicochemical and Pharmacological Properties
| Property | Target Compound | 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | (4-Benzylpiperazino)(pyridinyl)methanone |
|---|---|---|---|
| Molecular Weight | ~344 g/mol | ~353 g/mol (estimated) | 466.93 g/mol |
| Key Substituents | Benzyl-piperidine, furan | 4-Aminobenzoyl, furan | Cl, CF₃, pyridine |
| Lipophilicity (LogP)* | Moderate (benzyl) | Moderate (amino group may reduce LogP) | High (CF₃, Cl) |
| Hydrogen Bonding Capacity | Moderate (furan, piperazino) | High (amino, carbonyl) | Low (pyridine, CF₃) |
*LogP values are theoretical estimates based on substituent contributions.
- Metabolic Stability : The CF₃ group in the pyridine analog () may resist oxidative metabolism, whereas the furan ring in the target compound could be susceptible to CYP450-mediated oxidation.
- Bioactivity: The amino group in the benzoyl analog () might enhance interactions with serine proteases or kinases, while the pyridine analog’s Cl/CF₃ groups could improve affinity for halogen-binding pockets in targets like GPCRs .
Research Findings and Implications
- Crystallographic Insights : Tools like SHELXL () could resolve conformational preferences of these compounds, aiding in structure-activity relationship (SAR) studies .
- Biological Hypotheses : The target compound’s furan and benzyl-piperidine groups may favor CNS targets, while the pyridine analog’s substitutions () could optimize binding to peripheral enzymes or receptors.
Biological Activity
The compound 4-(1-benzyl-4-piperidyl)piperazinomethanone, a derivative of piperazine and piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 4-(1-benzyl-4-piperidyl)piperazinomethanone typically involves the reaction of 2-furyl(1-piperazinyl)methanone with various benzyl derivatives. The general synthetic route can be summarized as follows:
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Starting Materials :
- 2-Furyl(1-piperazinyl)methanone
- Benzyl chloride or other benzyl derivatives
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Reaction Conditions :
- The reaction is usually conducted in an organic solvent such as acetonitrile or DMF under reflux conditions.
- A base such as potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
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Purification :
- The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Biological Activity
The biological activity of 4-(1-benzyl-4-piperidyl)piperazinomethanone has been investigated in various studies, focusing on its pharmacological properties.
Antidepressant Activity
Research indicates that compounds with piperazine and piperidine moieties exhibit significant antidepressant effects. A study demonstrated that derivatives similar to 4-(1-benzyl-4-piperidyl)piperazinomethanone showed enhanced serotonin and norepinephrine reuptake inhibition, suggesting potential use as antidepressants .
Antitumor Activity
Another area of interest is the antitumor activity of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases .
Neuroprotective Effects
The compound's neuroprotective properties have also been explored, particularly its ability to protect neuronal cells from oxidative stress and excitotoxicity. This activity may be attributed to its interaction with neurotransmitter receptors, particularly those involved in dopaminergic signaling .
Case Studies
Several case studies have highlighted the potential of 4-(1-benzyl-4-piperidyl)piperazinomethanone:
- Case Study 1 : In a study evaluating its antidepressant effects, mice treated with the compound showed significant reductions in immobility time in forced swim tests, indicating potential efficacy comparable to established antidepressants .
- Case Study 2 : A study investigating its antitumor effects found that treatment with this compound led to a marked decrease in tumor size in xenograft models, suggesting its effectiveness in vivo .
Q & A
Q. Methodological Notes
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Data Tables :
Derivative Yield (%) Solvent System Biological Target Reference 14 56 CHCl₃/MeOH Kinase Inhibitors 15 57 CHCl₃/MeOH D3 Receptor -
Contradiction Resolution Workflow :
- Compare experimental vs. theoretical spectra.
- Re-run synthesis with isotopic labeling if needed.
- Validate via orthogonal analytical methods (e.g., LC/MS + NMR).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
